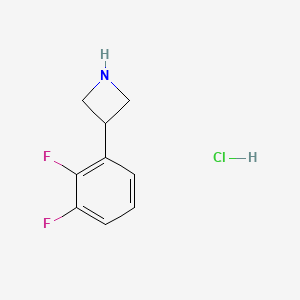

3-(2,3-Difluorophenyl)azetidine hydrochloride

描述

3-(2,3-Difluorophenyl)azetidine hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a 2,3-difluorophenyl group. These compounds typically exhibit molecular weights around 219–220 g/mol, with fluorine substituents influencing electronic, steric, and solubility profiles .

属性

IUPAC Name |

3-(2,3-difluorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-8-3-1-2-7(9(8)11)6-4-12-5-6;/h1-3,6,12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWAGMWFOHOZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C(C(=CC=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation via Fluorinated Azetidine Intermediates

According to patent WO2018108954A1, the synthesis of fluoromethyl-substituted azetidines involves:

- Starting from tert-butyl 3-(chloromethyl)azetidine-1-carboxylate.

- Conversion into mesylate or tosylate intermediates.

- Fluorination using reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine.

- Subsequent deprotection steps to yield the free azetidine amine.

- Formation of hydrochloride salt by treatment with para-toluenesulfonic acid or other acidic reagents.

Key reagents and conditions include:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halide to tosylate/mesylate | Methanesulfonyl chloride, triethylamine, DCM | Formation of good leaving group |

| Fluorination | Triethylamine trihydrofluoride or TBAF | Introduction of fluorine substituent |

| Deprotection | Hydrogen gas, palladium catalyst, para-toluenesulfonic acid | Removal of protecting groups |

| Salt formation | Hydrochloric acid or para-toluenesulfonic acid | Formation of stable hydrochloride salt |

Comparative Analysis of Preparation Methods

| Aspect | Fluorination Route (WO2018108954A1) | Mitsunobu Reaction Route (US7687493) |

|---|---|---|

| Starting Material | Halogenated azetidine esters | 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide |

| Key Reaction | Fluorination with TBAF or HF/trimethylamine | Mitsunobu coupling with sulfonamide derivatives |

| Solvent | DCM, organic solvents | Toluene |

| Temperature | Variable, often ambient to reflux | 40–60 °C |

| Purification | Aqueous extraction, crystallization | Azeotropic distillation, direct crystallization |

| Scalability | Moderate, requires careful fluorination handling | High, avoids chromatography, suitable for large scale |

| Salt Formation | Acidic treatment (para-toluenesulfonic acid, HCl) | Hydrochloric acid in isopropanol |

Research Findings and Practical Considerations

- The fluorination approach provides precise control over fluorine placement on the azetidine ring but involves handling hazardous fluorinating agents and multiple protection/deprotection steps.

- The Mitsunobu reaction method offers a streamlined synthesis with fewer purification steps, making it more amenable to industrial-scale production.

- The choice of solvent (toluene vs. THF) in the Mitsunobu reaction critically impacts the ease of product isolation and purity.

- Formation of the hydrochloride salt enhances compound stability and facilitates handling.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Azetidine ring formation | Epibromohydrin, sodium bicarbonate, ethanol | Formation of azetidine ring intermediate |

| Halide to tosylate/mesylate | Methanesulfonyl chloride, triethylamine, DCM | Activation for fluorination |

| Fluorination | Tetra-butylammonium fluoride (TBAF), HF/trimethylamine | Introduction of fluorine atoms |

| Mitsunobu coupling | Triphenylphosphine, DIAD, toluene, 40–60 °C | Attachment of difluorophenyl sulfonamide |

| Deprotection | Hydrogen gas, Pd catalyst, para-toluenesulfonic acid | Removal of protecting groups |

| Salt formation | Hydrochloric acid (5–6 N) in isopropanol | Formation of hydrochloride salt |

| Purification | Azeotropic distillation, crystallization | Isolation of pure product |

化学反应分析

Types of Reactions: 3-(2,3-Difluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like halides and amines can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemistry

In the realm of chemistry, 3-(2,3-Difluorophenyl)azetidine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structural properties allow for the creation of diverse chemical libraries, which are crucial for drug discovery and development. Researchers utilize this compound to explore new synthetic routes and reaction conditions that can yield various derivatives with enhanced properties.

Biology

The compound is being investigated for its biological activities , particularly:

- Antimicrobial Properties: Initial studies indicate potential effectiveness against certain bacterial strains.

- Antiviral Activity: Research is ongoing to evaluate its efficacy in inhibiting viral replication.

The difluorophenyl group is believed to enhance binding affinity to biological targets, making it an interesting candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its ability to interact with specific molecular targets positions it as a candidate for developing new therapeutic agents. Preliminary findings suggest that it may exhibit notable effects against certain types of cancer, although comprehensive in vivo studies are necessary to confirm these findings.

Industrial Applications

The stability and reactivity of this compound make it suitable for various industrial applications , including:

- Production of specialty chemicals.

- Development of materials with unique properties due to its azetidine structure.

Case Studies and Research Findings

-

Pharmacological Studies:

- A study indicated that compounds with difluorophenyl groups often display increased potency in biological systems. Initial research on this compound has shown promising results against specific cancer cell lines, warranting further investigation into its therapeutic potential .

- Synthetic Applications:

作用机制

The mechanism by which 3-(2,3-Difluorophenyl)azetidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The difluorophenyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The azetidine ring plays a crucial role in the compound's biological activity, affecting its pharmacokinetics and pharmacodynamics.

相似化合物的比较

Structural and Molecular Comparisons

Key Observations :

- Fluorine Position: Compounds with fluorine at 3,4- or 2,6-positions on the phenyl ring (e.g., CAS 1803582-01-5 vs. 1354961-74-2) exhibit distinct electronic effects.

- Azetidine Modifications : 3,3-Difluoroazetidine hydrochloride (CAS 617718-46-4) lacks a phenyl group but has fluorine atoms directly on the azetidine ring, reducing steric bulk while increasing electronegativity .

Physicochemical and Functional Differences

- Solubility and Stability: Fluorinated phenyl groups (e.g., 3,4-difluorophenyl in CAS 1803582-01-5) likely improve lipid solubility compared to non-fluorinated analogs like 3-(2-methylphenoxy)azetidine hydrochloride .

- Synthetic Utility : 3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride (CAS 1803582-01-5) is marketed as a "versatile small molecule scaffold," suggesting broad applicability in drug discovery, whereas 3,3-difluoroazetidine derivatives are prioritized for fluorinated intermediate synthesis .

生物活性

3-(2,3-Difluorophenyl)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C9H9F2N

- Molecular Weight : 171.17 g/mol

- CAS Number : 72698866

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although specific mechanisms are still under investigation, preliminary studies suggest that it may act on ion channels and enzymes involved in cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. The compound has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.48 | Induction of apoptosis and cell cycle arrest |

| HT-29 (Colon Cancer) | 0.78 | Inhibition of proliferation |

| A549 (Lung Cancer) | 1.54 | Modulation of apoptotic pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing significant potency against breast and colon cancer cell lines .

Mechanistic Insights

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Flow cytometry assays have demonstrated that the compound triggers apoptosis in cancer cells, as evidenced by increased caspase-3/7 activity.

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in MCF-7 cells, preventing further progression through the cell cycle .

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study published in MDPI demonstrated that azetidine derivatives exhibit significant antiproliferative activity against various tumor types. The fluorinated analogs showed enhanced potency compared to non-fluorinated counterparts .

- Mechanistic Studies : Research indicated that the presence of electron-withdrawing groups (like fluorine) at specific positions on the aromatic ring is crucial for enhancing biological activity. This was supported by comparative studies between different azetidine derivatives .

- In Vivo Studies : While most current research focuses on in vitro evaluations, preliminary in vivo studies suggest that these compounds may also exhibit favorable pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents .

常见问题

Basic Questions

Q. What are the established synthetic routes for 3-(2,3-Difluorophenyl)azetidine hydrochloride, and what starting materials are commonly used?

- Methodological Answer : The synthesis typically begins with fluorinated benzaldehyde derivatives, such as 2,3-difluorobenzaldehyde. Key steps involve cyclopropanation or azetidine ring formation via condensation reactions, followed by hydrochloride salt precipitation. For example, analogous compounds (e.g., cyclopropylmethylamine hydrochlorides) were synthesized using fluorinated aldehydes, achieving 95–96.5% purity via HPLC . Intermediates like azetidine precursors (e.g., 3-(fluoromethyl)azetidine hydrochloride) highlight the use of chiral catalysts or protecting groups . Structural validation employs ¹H/¹³C NMR and HRMS .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Standard methods include:

- HPLC : For purity assessment (95–96.5% in analogues) .

- NMR : ¹H/¹³C spectra confirm structural integrity, with aromatic fluorines causing distinct splitting patterns .

- Mass Spectrometry : HRMS verifies molecular weight and fragmentation pathways .

- Thermal Analysis : DSC/TGA evaluate stability and hygroscopicity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for fluorinated azetidines, which recommend storage in airtight containers away from moisture and light . Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity while minimizing by-products?

- Methodological Answer :

- Catalyst Screening : Palladium or chiral catalysts improve stereochemical outcomes (e.g., 95.1–96.5% purity in cyclopropane derivatives) .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) reduce diastereomer formation.

- In-line Monitoring : Real-time HPLC adjusts parameters like pH and temperature .

- Recrystallization : Ethanol/water mixtures enhance purity (>95%) .

Q. How should researchers address discrepancies in reported synthetic yields or purity levels?

- Methodological Answer : Variability arises from starting material quality or analytical setups. Mitigation strategies include:

- Standardized Protocols : Replicate methods from peer-reviewed patents (e.g., EP 4 374 877 A2) .

- Cross-Validation : Use identical HPLC columns and NMR reference standards .

- Batch Documentation : Log parameters (e.g., reaction time, solvent ratios) for reproducibility .

Q. What strategies resolve stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral Resolution : Chiral HPLC or asymmetric catalysis (e.g., ’s use of enantiopure aldehydes) .

- Kinetic Control : Lower temperatures favor desired stereoisomers.

- Computational Modeling : DFT calculations predict transition states to guide catalyst selection .

Q. How are impurity profiles quantified and controlled?

- Methodological Answer :

- LC-MS : Identifies unreacted precursors, diastereomers, or hydrolyzed by-products.

- Preparative HPLC : Isolates impurities for structural analysis.

- Process Adjustments : Quenching reactions promptly minimizes side products. ICH Q3A guidelines set impurity thresholds .

Q. What computational tools aid in derivative design and synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。